![molecular formula C7H12BrN3O2S B359410 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide CAS No. 700350-63-6](/img/structure/B359410.png)
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . The compound “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” could potentially be used in the synthesis of pyrazole derivatives .
Medicinal Chemistry
Pyrazoles hold a privileged status as versatile frameworks in medicinal chemistry. They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” could be used in the development of new drugs with these properties.
Agriculture
In the agricultural sector, pyrazoles are often used due to their biological activities. They could potentially be used in the development of new pesticides or herbicides .
Synthesis of 1,4’-Bipyrazoles
“4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
Synthesis of Biologically Active Compounds
This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as 4-bromopyrazole, are often used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It’s worth noting that 4-bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . This suggests that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might also interact with its targets in a similar manner.
Biochemical Pathways
4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might have similar effects on these or related biochemical pathways.
Result of Action
Given that 4-bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, it’s likely that 4-bromo-n,n,3,5-tetramethyl-1h-pyrazole-1-sulfonamide might also have significant molecular and cellular effects .
properties
IUPAC Name |
4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFDAZYSNHEHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide |
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